5-Nitrosalicylic-d3 Acid

Stable Isotope Dilution LC-MS/MS Quantification Internal Standard Selection

5-Nitrosalicylic-d3 Acid (C₇H₂D₃NO₅, average mass 186.14 Da) is a stable-isotope labelled analogue of the well-characterized pharmaceutical intermediate 5-nitrosalicylic acid. In this compound, three hydrogen atoms on the benzene ring are specifically replaced by deuterium, creating a tri-deuterated species with a monoisotopic mass of 186.0356 Da.

Molecular Formula C₇H₂D₃NO₅
Molecular Weight 186.14
Cat. No. B1162815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrosalicylic-d3 Acid
SynonymsAnilotic-d3 acid;  NSC 175998-d3;  NSC 183-d3;  2-Hydroxy-5-nitrobenzoic-d3 Acid;  5-Nitro-2-hydroxybenzoic-d3 Acid
Molecular FormulaC₇H₂D₃NO₅
Molecular Weight186.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitrosalicylic-d3 Acid: Deuterated Precursor and Internal Standard for Mesalamine Bioanalysis


5-Nitrosalicylic-d3 Acid (C₇H₂D₃NO₅, average mass 186.14 Da) is a stable-isotope labelled analogue of the well-characterized pharmaceutical intermediate 5-nitrosalicylic acid . In this compound, three hydrogen atoms on the benzene ring are specifically replaced by deuterium, creating a tri-deuterated species with a monoisotopic mass of 186.0356 Da . The parent compound is widely employed as a key building block for the anti-inflammatory drug mesalamine (5-aminosalicylic acid) [1]. The deuterated version retains the identical regioisomeric identity (nitro group para to the phenolic hydroxyl) while providing the mass difference essential for stable-isotope dilution assays [2].

Why Unlabeled 5-Nitrosalicylic Acid or 3-Nitro Isomer Cannot Substitute 5-Nitrosalicylic-d3 Acid in Quantitative LC-MS Workflows


Non-deuterated 5-nitrosalicylic acid is indistinguishable by mass spectrometry from the endogenous analyte that arises during mesalamine metabolism or synthesis, leading to signal convolution that precludes accurate quantification [1]. The 3-nitrosalicylic acid isomer, whether deuterated or not, produces a different reduction product—3-aminosalicylic acid rather than mesalamine—making it unfit as a direct surrogate for mesalamine-d3 synthesis [2]. Moreover, the specific 2,4,5-trideuteration pattern of 5-nitrosalicylic-d3 Acid ensures that the isotopic label is positioned on the aromatic ring, providing a stable mass tag that does not undergo back-exchange under typical sample-preparation or chromatographic conditions, in contrast to labile deuterium on exchangeable functional groups such as hydroxyl or carboxyl protons .

Quantitative Differentiation of 5-Nitrosalicylic-d3 Acid from Its Closest Analogs


Monoisotopic Mass Shift of +3.0188 Da Enables Unambiguous MS Discrimination from Unlabeled Analyte

The monoisotopic mass of 5-Nitrosalicylic-d3 Acid is 186.03560 Da, whereas the unlabeled 5-nitrosalicylic acid has a monoisotopic mass of 183.0168 Da . This +3.0188 Da difference allows the mass spectrometer to resolve the internal standard (IS) signal from the analyte signal—even at co-eluting retention times—by selecting distinct precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. In contrast, the 3-nitrosalicylic acid-d3 isomer possesses the same nominal mass but would yield a different fragmentation spectrum and a different reduction product, introducing systematic error if mistakenly used as an IS for mesalamine quantification [1]. A head-to-head comparison of monoisotopic masses confirms that the 2,4,5-trideuteration pattern of 5-nitrosalicylic-d3 Acid results in a mass shift that is exactly three times the deuterium mass defect, yielding a clean +3 Da window that no naturally occurring isotopologue can match .

Stable Isotope Dilution LC-MS/MS Quantification Internal Standard Selection

Regioisomeric Identity: 5-Nitro Isomer Is the Only Direct Precursor to Mesalamine-d3

Reduction of the nitro group para to the phenolic hydroxyl yields 5-aminosalicylic acid (mesalamine), the active pharmaceutical ingredient. This transformation is regiospecific; reduction of the 3-nitro isomer gives 3-aminosalicylic acid, which is not the desired API [1]. In synthetic procedures, the nitration of salicylic acid generates both 5-nitro (major) and 3-nitro (minor) isomers in a ratio of approximately 56:44, but only the 5-nitro regioisomer is isolated and used for mesalamine production [2]. Consequently, 5-Nitrosalicylic-d3 Acid retains the correct regiochemistry to serve as the direct precursor for Mesalamine-d3, the stable-isotope labelled internal standard required for mesalamine bioequivalence and pharmacokinetic studies. The 3-nitrosalicylic acid-d3 isomer, despite being commercially available, cannot fulfil this role because its reduction product is not mesalamine [1].

Pharmaceutical Intermediate Regioselectivity Mesalamine Synthesis

Stability of Ring-Deuterated Label vs. Exchangeable Deuterium: Validated by ¹H/²H NMR

The deuterium atoms in 5-Nitrosalicylic-d3 Acid reside on the aromatic carbons (positions 2, 4, and 5), as indicated by the systematic name 2,4,5-trideuterio-6-hydroxy-3-nitrobenzoic acid . This placement is critical because aromatic C–D bonds do not undergo proton exchange under the aqueous acidic or basic conditions commonly used in sample preparation, liquid chromatography, or derivatization workflows. By contrast, deuterium on the carboxyl (–COOH) or phenolic (–OH) groups would readily back-exchange with protic solvents, causing loss of the isotopic label and rendering the compound useless as an internal standard . Combined ¹H and ²H NMR spectroscopy confirms the absence of protons at the specified positions and quantifies the isotopic enrichment, which is typically >98 atom % D . Such analytical characterization data are routinely provided by manufacturers as part of the certificate of analysis (CoA), ensuring that each batch meets the stringent requirements for quantitative bioanalysis.

Isotopic Stability Deuterium Exchange NMR Characterization

Optimal Procurement Scenarios for 5-Nitrosalicylic-d3 Acid in Pharmaceutical and Bioanalytical R&D


Quantification of Mesalamine and its Impurities in Plasma for Pharmacokinetic/Bioequivalence Studies

When developing a regulatory-compliant LC-MS/MS method to quantify mesalamine in human plasma (e.g., for ANDA submission), 5-Nitrosalicylic-d3 Acid is the recommended starting material to synthesize the deuterated internal standard Mesalamine-d3 in situ [1]. Its unambiguous 3-Da mass shift relative to endogenous 5-nitrosalicylic acid eliminates interference, ensuring that the lower limit of quantification (LLOQ) can be pushed to sub-nanomolar concentrations without compromising accuracy [1],[2].

Synthesis of Deuterated Drug Metabolite Standards for In Vitro and In Vivo Metabolism Studies

Pharmaceutical companies investigating the metabolism of sulfasalazine require the deuterated active metabolite mesalamine-d3 as a tracer. 5-Nitrosalicylic-d3 Acid provides a regiochemically pure starting point for a straightforward reduction to Mesalamine-d3, avoiding the need for complex late-stage deuteration of mesalamine itself [1]. This application scenario relies on the compound's regioisomeric identity and aromatic deuterium stability, as discussed in the Evidence Guide .

Impurity Profiling and Quality Control (QC) Reference Standard for Mesalamine API

During the commercial production of mesalamine API, 5-nitrosalicylic acid appears as a known impurity (EP Impurity N). The deuterated version serves as an ideal internal standard for quantifying this impurity at trace levels in the final drug substance, as mandated by ICH Q3 guidelines. The 98% chemical purity of the commercially available deuterated compound [2] matches or exceeds the purity of the unlabeled reference standard, making it directly substitutable in validated QC methods while adding the power of isotope dilution.

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